4,5-Dimethylisothiazole
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Overview
Description
4,5-Dimethylisothiazole is a heterocyclic compound with the molecular formula C₅H₇NS It is a derivative of isothiazole, characterized by the presence of two methyl groups at the 4 and 5 positions of the isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylisothiazole typically involves the lithiation of isothiazole at the C-5 position using n-butyllithium, followed by quenching with methyl iodide to introduce the methyl group . Another method involves the preparation of C-4 isothiazolyl Grignard reagents by treating 4-iodoisothiazole with ethylmagnesium bromide, followed by quenching with various electrophiles to obtain 4-substituted isothiazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated heterocycles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted isothiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4,5-Dimethylisothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer agents
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethylisothiazole involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is known to interfere with cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Isothiazole: The parent compound of 4,5-Dimethylisothiazole, lacking the methyl groups at the 4 and 5 positions.
Benzisothiazole: A benzene-fused derivative of isothiazole with different biological activities.
Thiazole: A structurally similar compound with a sulfur and nitrogen atom in a five-membered ring.
Uniqueness: this compound is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to its analogs .
Properties
IUPAC Name |
4,5-dimethyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-3-6-7-5(4)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRVGONRQZESPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334312 |
Source
|
Record name | 4,5-Dimethylisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27330-47-8 |
Source
|
Record name | 4,5-Dimethylisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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